molecular formula C6H10F3NO B1529772 N-(4,4,4-trifluorobutyl)acetamide CAS No. 1546526-96-8

N-(4,4,4-trifluorobutyl)acetamide

Cat. No. B1529772
CAS RN: 1546526-96-8
M. Wt: 169.14 g/mol
InChI Key: GRUAWTARRVIUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of Grignard reagents derived from 3-chloro-1,1,1-trifluoropropane . A detailed synthesis procedure for a related compound, N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide, is described in an Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular structure of “N-(4,4,4-Trifluorobutyl)acetamide” consists of a carbon backbone with a trifluorobutyl group and an acetamide group . The molecular weight of the compound is 169.14 g/mol.

Scientific Research Applications

N-(4,4,4-Trifluorobutyl)acetamide: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research: N-(4,4,4-Trifluorobutyl)acetamide serves as a valuable building block in the synthesis of innovative drug candidates. Its unique properties facilitate the development of new pharmaceuticals with potential therapeutic benefits .

Agrochemical Synthesis: This compound is utilized as a key intermediate in creating advanced crop protection agents like pesticides and herbicides. The trifluorobutyl group and acetamide functionality contribute to more potent and selective agrochemicals .

Chemical Synthesis: In the broader field of chemical synthesis, N-(4,4,4-Trifluorobutyl)acetamide’s unique properties make it a valuable reagent for crafting novel compounds and materials with tailored characteristics .

Reference Standards for Testing: It is also used to provide high-quality reference standards for accurate results in pharmaceutical testing .

properties

IUPAC Name

N-(4,4,4-trifluorobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-5(11)10-4-2-3-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAWTARRVIUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4,4-trifluorobutyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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